molecular formula C17H12F3NO2 B2588545 N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide CAS No. 338419-97-9

N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide

Cat. No.: B2588545
CAS No.: 338419-97-9
M. Wt: 319.283
InChI Key: GREROSRAQKRQLN-UHFFFAOYSA-N
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Description

“N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide” is a chemical compound. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to greatly influence the chemical behavior of molecules .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through Pd-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a chromene ring attached to a trifluoromethylphenyl group via a carboxamide linkage. The trifluoromethyl group is known to influence the electronic properties of the molecule .

Scientific Research Applications

Inhibitor Characteristics and Molecular Conformation

  • Inhibition of h-MAO-B : N-(Substituted phenyl)-4-oxo-4H-chromene-3-carboxamides exhibit different inhibition activities against h-MAO-B, influenced by the electronic environment of the substituents on the phenyl ring (Gomes et al., 2015).
  • Molecular Structure Analysis : Research on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives reveals distinct crystal structures and molecular conformations, contributing to understanding their pharmacological properties (Reis et al., 2013).

Synthesis and Chemical Properties

  • One-pot Synthesis for Antioxidant and Antibacterial Agents : A study demonstrated a one-pot reaction method for synthesizing 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives, revealing their potential as antioxidants and antibacterial agents (Subbareddy & Sumathi, 2017).
  • Catalyzed Synthesis of 2-carboxamide-2H-chromenes : Bismuth triflate was identified as an effective catalyst for the addition of isocyanides to 2H-chromene acetals, enabling the efficient synthesis of 2-carboxamide-2H-chromenes (Lyu et al., 2016).

Biological and Pharmacological Applications

  • Antimicrobial and Antioxidant Activity : N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides exhibit notable cytotoxicity and antioxidant properties, with implications for cancer and microbial treatments (Ali et al., 2021).
  • Chemosensor for Metal Ions : Certain derivatives act as selective fluorescence chemosensors for metal ions like Cu2+, demonstrating the potential for environmental and analytical applications (Meng et al., 2018).

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2/c18-17(19,20)13-5-3-6-14(9-13)21-16(22)12-8-11-4-1-2-7-15(11)23-10-12/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREROSRAQKRQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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